Cas no 648436-61-7 (Benzoic acid, 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfonyl]-, methyl ester)
648436-61-7 structure
Product Name:Benzoic acid, 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfonyl]-, methyl ester
CAS-nummer:648436-61-7
MF:C21H18O4S
MW:366.430224895477
CID:414468
PubChem ID:71378341
Update Time:2025-04-19
Benzoic acid, 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfonyl]-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- Benzoic acid, 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfonyl]-, methyl ester
- methyl 4-(4-methyl-2-phenylphenyl)sulfonylbenzoate
- DTXSID60800962
- Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate
- 648436-61-7
-
- Inchi: 1S/C21H18O4S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)26(23,24)18-11-9-17(10-12-18)21(22)25-2/h3-14H,1-2H3
- InChI-sleutel: KHWGLASHOXZSIO-UHFFFAOYSA-N
- LACHT: S(C1C=CC(C(=O)OC)=CC=1)(C1=CC=C(C)C=C1C1C=CC=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 366.09258022g/mol
- Monoisotopische massa: 366.09258022g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 565
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 68.8Ų
Benzoic acid, 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfonyl]-, methyl ester Gerelateerde literatuur
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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